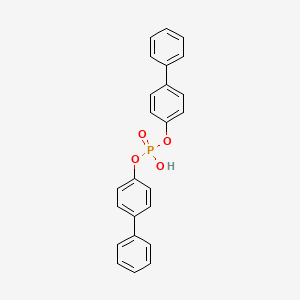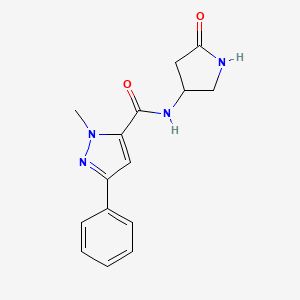![molecular formula C27H23FN4O3S2 B2728955 N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932476-41-0](/img/structure/B2728955.png)
N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S2 and its molecular weight is 534.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Src Kinase Inhibition and Anticancer Activity
Thiazolyl N-benzyl-substituted acetamide derivatives, including molecules structurally similar to the specified compound, have been synthesized and evaluated for their ability to inhibit Src kinase, a protein associated with various cellular processes, including cancer progression. One study found that these compounds, including a 4-fluorobenzylthiazolyl derivative, exhibited significant inhibition of cell proliferation in various human carcinoma cells, demonstrating their potential as anticancer agents (Fallah-Tafti et al., 2011).
Anticancer Potential Against Lung Cancer
Fluoro-substituted benzo[b]pyran derivatives, which share structural similarities with the compound , have shown promising anticancer activities. A study indicated that these compounds demonstrated significant anticancer activity at low concentrations against several human cancer cell lines, including lung, breast, and CNS cancer, when compared to a reference drug (Hammam et al., 2005).
Anti-Inflammatory Activity
Compounds structurally similar to N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide have been synthesized and found to possess anti-inflammatory activity. A study on N-(3-chloro-4-fluorophenyl) derivatives revealed significant anti-inflammatory effects, highlighting the potential of these compounds in therapeutic applications for inflammation-related conditions (Sunder & Maleraju, 2013).
Peripheral Benzodiazepine Receptor Targeting
Compounds with a fluoroacetamide group, similar to the specified compound, have been studied for their binding to peripheral benzodiazepine receptors. These receptors play a role in various physiological processes, including inflammation, immunomodulation, and cell proliferation. A study on N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoromethyl-5-methoxybenzyl)acetamide showed promising results as a radioligand for these receptors (Zhang et al., 2003).
Potential in Photovoltaic Efficiency and Ligand-Protein Interactions
Novel benzothiazolinone acetamide analogs, bearing structural resemblance to the specified compound, have been explored for their potential use in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. These studies provide insights into the versatility of such compounds in applications beyond traditional pharmaceutical uses (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S2/c1-17-7-3-4-8-19(17)15-32-23-10-6-5-9-21(23)26-24(37(32,34)35)14-29-27(31-26)36-16-25(33)30-22-12-11-20(28)13-18(22)2/h3-14H,15-16H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYAWIYKOFPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)

![methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2728875.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2728876.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728882.png)


![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)
